N-(4-methoxy-4-oxobutanoyl)tryptophan
Description
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Properties
CAS No. |
116208-83-4 |
|---|---|
Molecular Formula |
C16H18N2O5 |
Molecular Weight |
318.32 g/mol |
IUPAC Name |
3-(1H-indol-3-yl)-2-[(4-methoxy-4-oxobutanoyl)amino]propanoic acid |
InChI |
InChI=1S/C16H18N2O5/c1-23-15(20)7-6-14(19)18-13(16(21)22)8-10-9-17-12-5-3-2-4-11(10)12/h2-5,9,13,17H,6-8H2,1H3,(H,18,19)(H,21,22) |
InChI Key |
PLANEIQTTNGAGE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O |
Origin of Product |
United States |
Biological Activity
N-(4-methoxy-4-oxobutanoyl)tryptophan is a synthetic derivative of the amino acid tryptophan, which has garnered attention due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Overview of Tryptophan and Its Derivatives
Tryptophan is an essential amino acid that serves as a precursor for several bioactive compounds, including serotonin and melatonin. The metabolism of tryptophan can lead to various pathways, including the kynurenine pathway, which produces neuroactive metabolites. The modification of tryptophan through acetylation or other chemical modifications can enhance its biological properties and therapeutic potential.
The biological activity of this compound is primarily attributed to its influence on neurotransmitter systems, particularly serotonin. Studies indicate that derivatives of tryptophan can modulate serotonin levels in the brain, impacting mood and behavior. The compound may also interact with various receptors involved in neuropsychiatric disorders.
- Serotonergic Activity : As a tryptophan derivative, this compound may enhance serotonin synthesis by increasing the availability of tryptophan in the brain. This effect is crucial for mood regulation and could have implications for treating depression and anxiety disorders .
- Kynurenine Pathway Modulation : Research suggests that modifications in tryptophan metabolism can shift the balance between serotonin production and kynurenine pathway activation. This compound may influence this balance, potentially reducing neurotoxic metabolites associated with inflammation and neurodegeneration .
Case Studies and Experimental Data
Several studies have investigated the biological effects of tryptophan derivatives similar to this compound:
- Antidepressant Effects : In animal models, administration of tryptophan derivatives has been associated with increased serotonergic activity and reduced depressive-like behaviors. For instance, a study demonstrated that dietary supplementation with tryptophan enhanced serotonin levels and improved mood in stressed rats .
- Antimicrobial Properties : Some studies have reported that tryptophan derivatives exhibit antimicrobial activity against various pathogens. This property may be linked to their ability to disrupt microbial membranes or inhibit essential metabolic pathways in bacteria .
Comparative Analysis
| Compound | Biological Activity | Mechanism of Action |
|---|---|---|
| N-(4-methoxy-4-oxobutanoyl)Trp | Potential antidepressant and antimicrobial | Modulates serotonin synthesis; affects kynurenine pathway |
| Tryptophan | Precursor for serotonin | Directly involved in neurotransmitter synthesis |
| Kynurenic Acid | Neurotoxic effects | Inhibits serotonin synthesis; promotes inflammation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
